

INCB159020: A Preclinical Data Summary and Technical Guide

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Compound of Interest		
Compound Name:	INCB159020	
Cat. No.:	B15612910	Get Quote

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Introduction

INCB159020 is an orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation, a common oncogenic driver in various cancers.[1][2][3][4] Preclinical data have demonstrated its potential as a potent and selective therapeutic agent. This document provides a comprehensive summary of the available preclinical data for **INCB159020**, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Core Data Summary In Vitro Activity

The in vitro potency and selectivity of **INCB159020** were evaluated through various biochemical and cell-based assays. The key findings are summarized in the table below.



Assay Type	Parameter	Value	Cell Line
Biochemical Assay	SPR Binding Affinity (to KRAS G12D)	Kd = 2.2 nM[1]	N/A
Biochemical Assay	SPR Binding Affinity (to KRAS WT)	>50-fold selectivity vs. KRAS G12D	N/A
Cell-Based Assay	pERK Inhibition	IC50 = 33 nM[5]	HPAC
Cell-Based Assay	pERK Inhibition (selectivity vs. WT)	80-fold selectivity vs. H838 (KRAS WT)[5]	H838
Cell Viability Assay	Viability Inhibition (selectivity vs. WT)	28-fold selectivity vs. H838 (KRAS WT)[5]	H838

In Vivo Activity

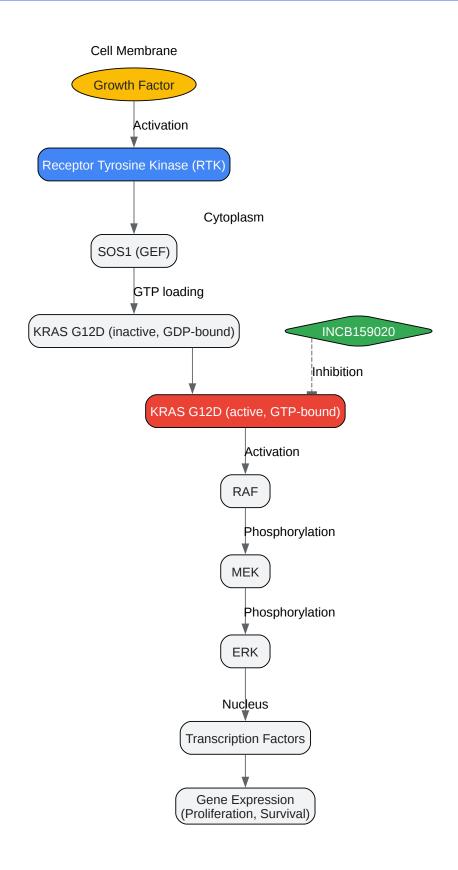
The in vivo efficacy of **INCB159020** was assessed in a mouse xenograft model using the HPAC human pancreatic cancer cell line, which harbors the KRAS G12D mutation.

Animal Model	Dosing Regimen	Outcome
HPAC Mouse Xenograft	30, 100, and 300 mg/kg (oral)	Dose-dependent inhibition of pERK levels[5]

Signaling Pathway and Mechanism of Action

INCB159020 selectively binds to the KRAS G12D mutant protein, inhibiting its downstream signaling cascade. The primary pathway affected is the MAPK/ERK pathway, a critical regulator of cell proliferation and survival.





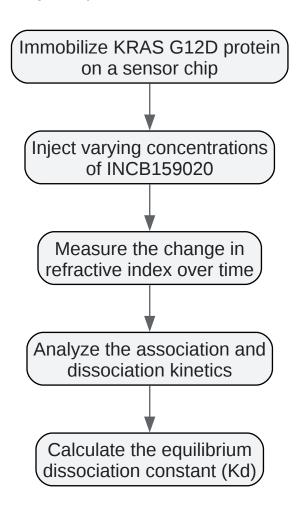
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Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of INCB159020.



Experimental Protocols Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity of INCB159020 to the KRAS G12D protein.



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Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Methodology:

- Recombinant KRAS G12D protein is immobilized on a sensor chip surface.
- A solution containing **INCB159020** at various concentrations is flowed over the chip surface.
- The binding of INCB159020 to the immobilized KRAS G12D is detected in real-time by measuring changes in the refractive index at the surface.



 Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.

HTRF pERK Cell-Based Assay

This assay measures the inhibition of ERK phosphorylation in cells treated with INCB159020.

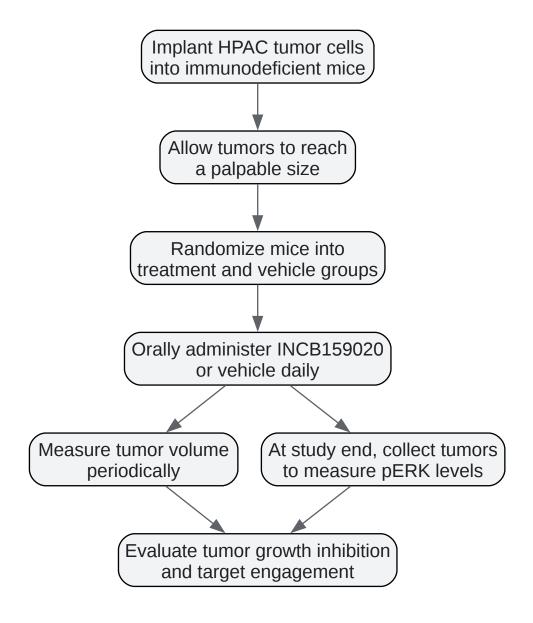
Methodology:

- HPAC cells (or other relevant cell lines) are seeded in microplates and cultured.
- The cells are then treated with a range of concentrations of **INCB159020**.
- Following incubation, the cells are lysed to release cellular proteins.
- The levels of phosphorylated ERK (pERK) and total ERK are quantified using a
 Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the use of two
 antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore,
 that bind to pERK.
- The HTRF signal, which is proportional to the amount of pERK, is measured using a plate reader.
- The IC50 value is determined by plotting the percentage of pERK inhibition against the concentration of INCB159020.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of **INCB159020** in a mouse model.





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Caption: Logical flow of the in vivo tumor growth inhibition study.

Methodology:

- Human pancreatic cancer cells (HPAC) are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a predetermined size, the mice are randomized into different treatment groups.



- **INCB159020** is administered orally at different dose levels (e.g., 30, 100, and 300 mg/kg) daily. A control group receives the vehicle.
- Tumor volumes are measured regularly throughout the study.
- At the end of the study, tumors are excised, and the levels of pERK are measured to confirm target engagement in vivo.
- The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion

The preclinical data for **INCB159020** demonstrate its potential as a potent, selective, and orally bioavailable inhibitor of the KRAS G12D mutation. The compound effectively inhibits the MAPK/ERK signaling pathway and shows dose-dependent anti-tumor activity in vivo. These findings support the continued development of **INCB159020** as a promising therapeutic agent for KRAS G12D-mutated cancers.

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